

literature review of substituted 4-nitro-1,2,3-triazoles

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Compound of Interest

Compound Name: 2-ethenyl-4-nitro-2H-1,2,3-triazole

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An In-depth Technical Guide to Substituted 4-Nitro-1,2,3-Triazoles

Abstract

Substituted 4-nitro-1,2,3-triazoles represent a significant class of nitrogen-rich heterocyclic compounds, characterized by a five-membered triazole ring bearing a nitro group at the 4-position. This structural motif imparts a unique combination of properties, leading to extensive research into their applications. The high nitrogen content and positive heats of formation make them promising candidates for energetic materials.^[1] Simultaneously, the triazole core serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.^{[2][3][4]} This technical guide provides a comprehensive literature review of the synthesis, properties, and applications of substituted 4-nitro-1,2,3-triazoles, with a focus on quantitative data, experimental methodologies, and key chemical pathways.

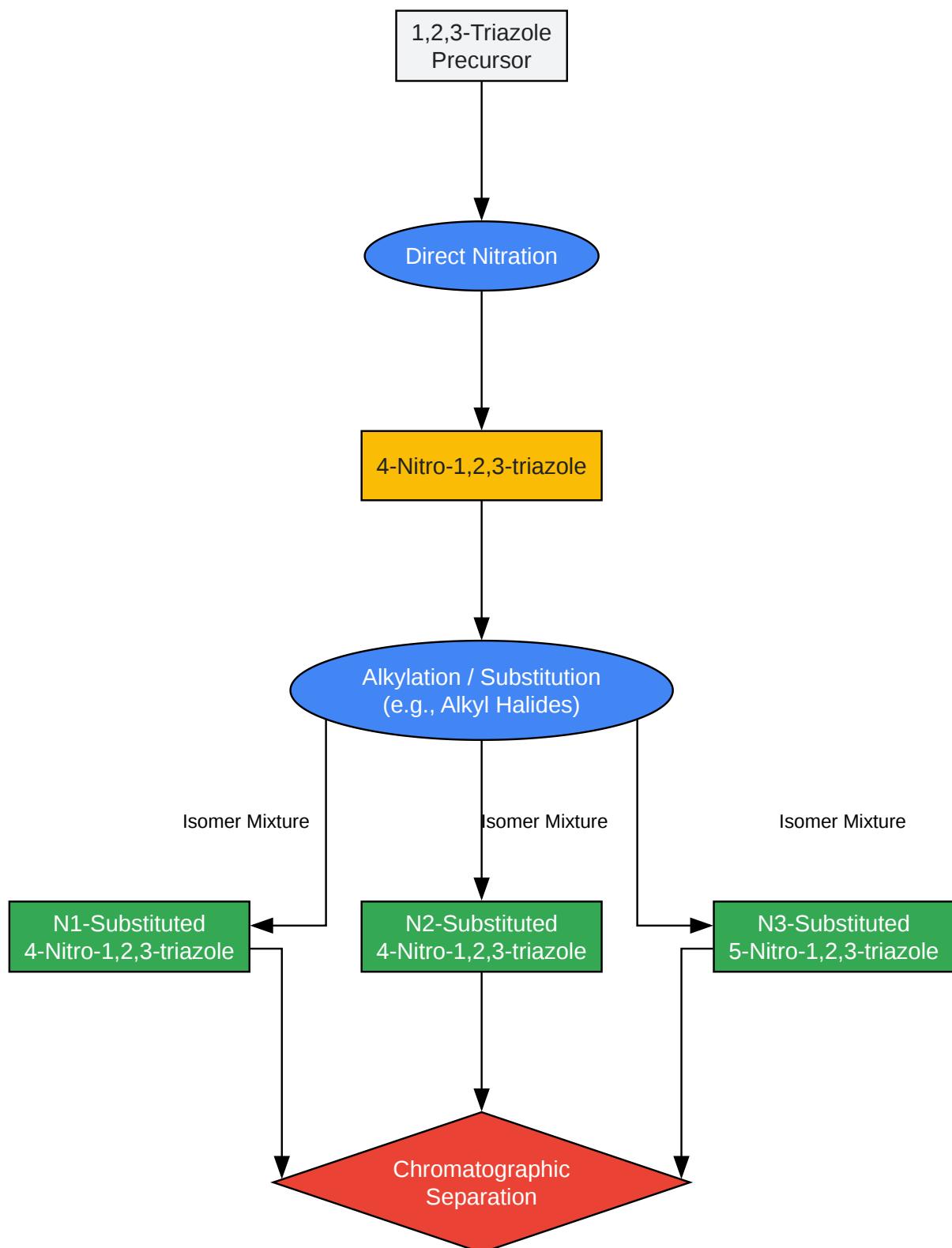
Synthesis of Substituted 4-Nitro-1,2,3-triazoles

The synthesis of the 4-nitro-1,2,3-triazole core and its subsequent substitution are critical for tuning its chemical and physical properties. The primary methods involve direct nitration of a triazole precursor or the construction of the triazole ring from nitro-containing building blocks.

Common Synthetic Routes:

- Direct Nitration: This is a straightforward and common approach for introducing a nitro group onto a pre-existing 2H-1,2,3-triazole ring. The reaction typically employs powerful nitrating agents through an electrophilic substitution mechanism.[5]
- Alkylation of 4(5)-nitro-1,2,3-triazole: This method is widely used to introduce a variety of substituents. The alkylation of 4(5)-nitro-1,2,3-triazole in basic media generally results in a mixture of N1, N2, and N3-substituted isomers, regardless of the alkylating agent used (e.g., alkyl halides, dialkyl sulfates).[6][7] An efficient methodology for separating these regioisomers relies on the differences in their basicity and reactivity.[2][6]
- [3+2] Cycloaddition Reactions: Copper-catalyzed [3+2] cycloaddition of nitroolefins and organic azides can produce 4-nitro-1,5-trisubstituted-1,2,3-triazoles in high yields.[8] This "click chemistry" approach offers a robust and versatile route to highly functionalized triazoles.[9]

Below is a generalized workflow for the synthesis and substitution of 4-nitro-1,2,3-triazoles.



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Caption: Generalized synthesis workflow for substituted 4-nitro-1,2,3-triazoles.

Representative Experimental Protocol: Alkylation

The following protocol is adapted from the synthesis of N-substituted 4-nitro-1,2,3-triazoles.[\[7\]](#)

Objective: Synthesize 1-Benzyl-4-nitro-1H-1,2,3-triazole.

Materials:

- 4(5)-nitro-1,2,3-triazole
- Potassium carbonate (K_2CO_3)
- Benzyl bromide
- N,N-Dimethylformamide (DMF)
- Dichloromethane (CH_2Cl_2)
- Water (H_2O)

Procedure:

- A solution of 4(5)-nitro-1,2,3-triazole (1.0 eq) in DMF is prepared in a round-bottom flask.
- Potassium carbonate (1.5 eq) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.
- Benzyl bromide (1.1 eq) is added dropwise to the suspension.
- The reaction mixture is stirred at room temperature for 24 hours.
- After completion, the reaction mixture is poured into water and extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The resulting crude product, a mixture of N1, N2, and N3 isomers, is purified by column chromatography on silica gel to isolate the desired 1-Benzyl-4-nitro-1H-1,2,3-triazole isomer.

- The final product structure is confirmed using spectral analysis ($^1\text{H-NMR}$, $^{13}\text{C-NMR}$, FTIR) and elemental analysis.[\[7\]](#)

Physicochemical and Energetic Properties

The introduction of a nitro group onto the triazole ring significantly influences the molecule's properties, enhancing its density, positive heat of formation, and energetic potential.[\[1\]](#) These compounds are classified as nitrogen-rich heterocycles, a key characteristic for high-energy materials.[\[1\]](#)

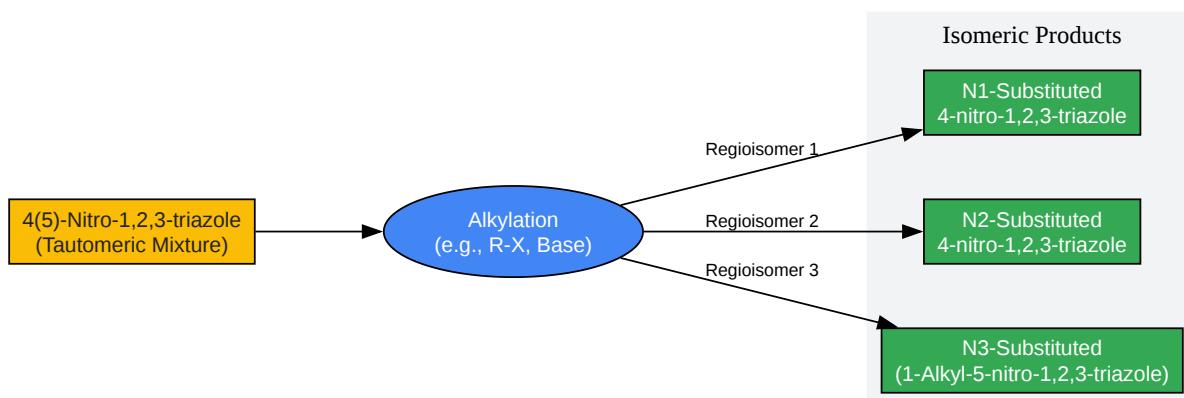
Table 1: Properties of 4-Nitro-1,2,3-triazole and Selected Derivatives

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Key Characteristics / Properties	Citations
4-Nitro-2H-1,2,3-triazole	C ₂ H ₂ N ₄ O ₂	114.06	No data	Fundamental building block; high nitrogen content.[1] [10]	[1][10]
1-Benzyl-4-nitro-1H-1,2,3-triazole	C ₉ H ₈ N ₄ O ₂	204.19	68–70	White solid; N1-substituted isomer.[7]	[7]
2-Methyl-4-nitro-1,2,3-triazole	C ₃ H ₄ N ₄ O ₂	128.09	No data	Heat capacity and thermodynamic properties have been studied.[2]	[2]
Ammonium 5,5'-dinitro-3,3'-triazene-1,2,4-triazolate	C ₄ H ₆ N ₁₂ O ₄	290.17	240.6 (decomp.)	High thermal stability; detonation velocity of 8011 m/s.[11]	[11]
1-Amino-1,2,4-triazolium 3,5-Dinitro-1,2,4-triazolate	C ₄ H ₅ N ₉ O ₄	243.20	167	Energetic salt with positive heat of formation.[12]	[12]

Key Reactions and Isomerism

The reactivity of the 4-nitro-1,2,3-triazole core is dominated by the interplay between the electron-deficient triazole ring and the strongly electron-withdrawing nitro group.^[1] Key transformations include the reduction of the nitro group to an amino group and substitution reactions.^[5]

A defining feature of substitution reactions, particularly alkylation, is the formation of multiple regioisomers. The reaction of 4(5)-nitro-1,2,3-triazole with an electrophile typically yields a mixture of N1, N2, and N3-substituted products.^{[6][7]} The ratio of these isomers can be influenced by reaction conditions, but separation is often required to isolate a specific product.^[2]



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Caption: Isomer formation during the alkylation of 4(5)-nitro-1,2,3-triazole.

Applications

The unique properties of substituted 4-nitro-1,2,3-triazoles have led to their exploration in two primary fields: energetic materials and drug development.

Energetic Materials

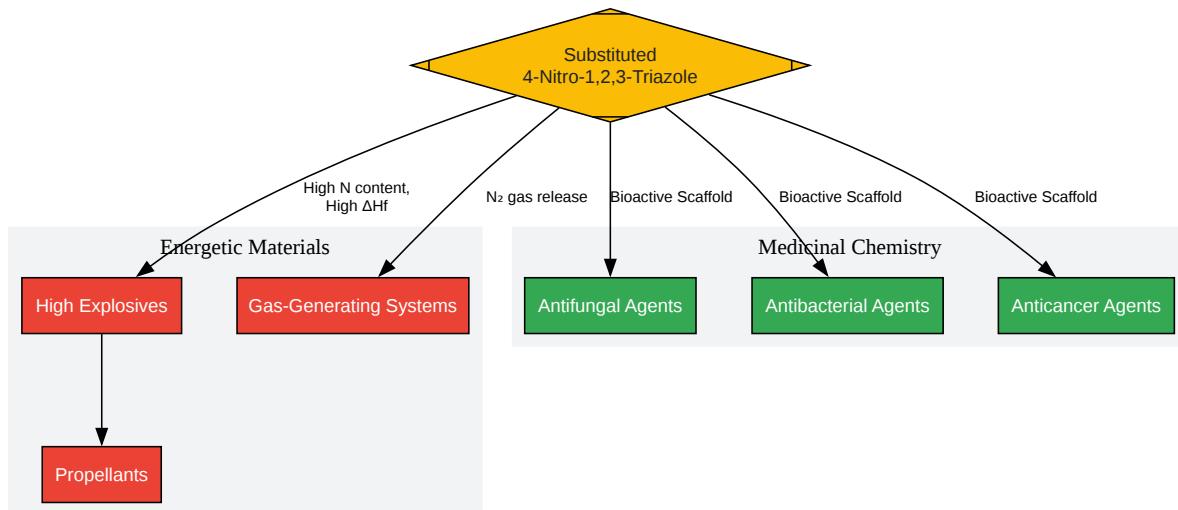
The high nitrogen content, positive heat of formation, and oxygen balance provided by the nitro group make these compounds highly suitable as precursors for high-energy materials (HEMs). [1] Research focuses on synthesizing novel energetic salts and coordination compounds with tailored properties such as high detonation performance, good thermal stability, and low sensitivity.[6][11] The decomposition of these materials often produces non-toxic nitrogen gas, making them valuable for gas-generating systems.[1][2]

Drug Development and Medicinal Chemistry

The 1,2,3-triazole ring is a well-recognized pharmacophore, valued for its stability and ability to engage in hydrogen bonding.[4][9] It serves as a bioisostere for other functional groups and is a common scaffold in drug discovery.[9] The introduction of a nitro group can further modulate the biological activity. Derivatives of nitrotriazoles are being investigated for a range of therapeutic applications:

- **Antifungal Agents:** Nitrotriazole derivatives have shown excellent antifungal activity, in some cases against fluconazole-resistant fungi.[3]
- **Antibacterial Agents:** The presence of a nitro group on a triazole-containing scaffold has been shown to significantly enhance inhibitory activity against various bacteria.[13]
- **Anticancer Agents:** Triazole derivatives are explored for their cytotoxic effects against cancer cell lines.[4][14][15]

The versatility of the 4-nitro-1,2,3-triazole scaffold allows for the synthesis of diverse derivatives with potential therapeutic value.[2][5]



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Caption: Application pathways for substituted 4-nitro-1,2,3-triazoles.

Conclusion

Substituted 4-nitro-1,2,3-triazoles are a versatile class of compounds with significant potential in both materials science and medicine. Their synthesis, while often complicated by the formation of isomers, is well-documented, allowing for the creation of a wide array of derivatives. As energetic materials, they offer a pathway to high-performance, nitrogen-rich compounds. In drug development, they provide a robust and adaptable scaffold for designing new therapeutic agents to combat a range of diseases. Future research will likely focus on developing more selective synthesis methods and further exploring the structure-activity relationships that govern their potent biological and energetic properties.

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